Pestalotin

Vue d'ensemble

Description

La pestalotine est un produit naturel découvert pour la première fois par Kimura et al. à partir d'un bouillon de culture du champignon Pestalotia Cryptomeriaecola Sawada, qui est pathogène pour le cèdre japonais, Cryptomeria japonica . Elle est connue pour son activité biologique distinctive en tant que synergisant des gibbérellines . Le composé présente un squelette de 5,6-dihydro-2-pyrone substitué en position 6, qui est commun à de nombreux produits naturels ayant des activités biologiques diverses .

Applications De Recherche Scientifique

La pestalotine a plusieurs applications en recherche scientifique :

Chimie : Elle sert de composé modèle pour étudier la synthèse asymétrique et les réactions stéréosélectives.

Mécanisme d'action

Le mécanisme d'action de la pestalotine implique son rôle de synergisant des gibbérellines. Elle renforce l'activité des gibbérellines, qui sont des hormones végétales qui régulent la croissance et le développement . Les cibles moléculaires et les voies impliquées comprennent la modulation des voies de signalisation des gibbérellines, ce qui conduit à une croissance et à un développement accrus des plantes .

Mécanisme D'action

Target of Action

Pestalotin is a secondary metabolite of the endophytic fungus Pestalotiopsis microspora It has been found to have significant bioactivity as a gibberellin synergist , indicating that it may interact with gibberellin receptors or related proteins in plants .

Mode of Action

It has been found to induce reducing sugar release in embryoless rice endosperms and enhance the growth of rice seedlings when used in combination with gibberellin a3 . This suggests that this compound may interact with its targets to modulate plant growth and development.

Biochemical Pathways

This compound is part of a diverse array of bioactive compounds produced by the Pestalotiopsis genus, including alkaloids, terpenoids, isocoumarin derivatives, coumarins, chromones, quinones, semiquinones, peptides, xanthones, xanthone derivatives, phenols, phenolic acids, and lactones .

Result of Action

This compound has been found to have antifungal activity, reducing the growth of certain fungal species . It also enhances the growth of rice seedlings when used in combination with gibberellin A3 . These results suggest that this compound can have significant effects at the molecular and cellular level.

Action Environment

Pestalotiopsis species, the source of this compound, are widely distributed in nature and can occur in a wide range of substrata . They are known to produce a variety of bioactive secondary metabolites under optimal nutritional and environmental conditions . Therefore, environmental factors such as temperature, humidity, and nutrient availability could potentially influence the action, efficacy, and stability of this compound.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la pestalotine a été réalisée par diverses méthodes. Une approche notable implique la dihydroxylation asymétrique catalysée par OsO4 du (E)-éthyl-2-hepténoate en utilisant le 1,4-bis(dihydroquinin-9-O-yl)phthalazine comme ligand chiral . Cette séquence de réaction comprend plusieurs étapes telles que la réduction des intermédiaires et l'utilisation de groupes protecteurs pour obtenir la stéréochimie désirée .

Une autre méthode implique l'utilisation du ®-glycidol comme matériau de départ, suivie de réactions aldoliques asymétriques catalysées par Mukaiyama et de réactions de Diels-Alder hétérocycliques pour produire le squelette pyronique . Cette approche permet la synthèse des quatre diastéréoisomères de la pestalotine .

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle de la pestalotine ne soient pas bien documentées, les voies de synthèse mentionnées ci-dessus constituent un fondement pour une synthèse potentielle à grande échelle. L'utilisation de réactions asymétriques catalysées et de stratégies efficaces de groupes protecteurs peuvent être adaptées aux applications industrielles.

Analyse Des Réactions Chimiques

Types de réactions

La pestalotine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels sur le cycle pyronique.

Substitution : Les réactions de substitution peuvent introduire différents substituants sur le cycle pyronique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent OsO4 et d'autres catalyseurs métalliques.

Réduction : Des agents réducteurs tels que LiBH4 et NaBH4 sont utilisés dans la synthèse des intermédiaires.

Substitution : Des réactifs comme TsCl et Et3N sont utilisés pour introduire des substituants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers diastéréoisomères de la pestalotine et ses dérivés, qui peuvent être utilisés pour des études biologiques plus approfondies .

Comparaison Avec Des Composés Similaires

La pestalotine est similaire à d'autres produits naturels présentant un squelette de 5,6-dihydro-2-pyrone, tels que les kavalactones et d'autres synergisants des gibbérellines . sa stéréochimie et son activité biologique uniques la distinguent des autres composés. Parmi les composés similaires, citons :

Kavain : Une kavalactone présentant des caractéristiques structurales similaires.

Méthylsitan : Une autre kavalactone ayant une activité biologique.

Dihydrokavain : Une forme réduite de la kavain ayant une activité biologique similaire.

Propriétés

IUPAC Name |

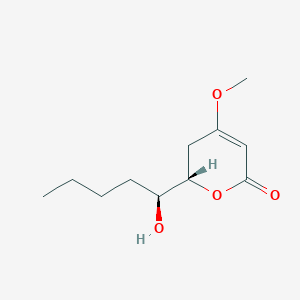

(2S)-2-[(1S)-1-hydroxypentyl]-4-methoxy-2,3-dihydropyran-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O4/c1-3-4-5-9(12)10-6-8(14-2)7-11(13)15-10/h7,9-10,12H,3-6H2,1-2H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIMUDXPJZVJJO-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1CC(=CC(=O)O1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]([C@@H]1CC(=CC(=O)O1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20956075 | |

| Record name | 6-(1-Hydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34565-32-7 | |

| Record name | (2S)-2-((1S)-1-Hydroxypentyl)-4-methoxy-2,3-dihydropyran-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034565327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(1-Hydroxypentyl)-4-methoxy-5,6-dihydro-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20956075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pestalotin is a gibberellin synergist first isolated from the culture broth of Pestalotia cryptomeriaecola Sawada, a fungus pathogenic to the Japanese cedar, Cryptomeria japonica D. Don. [, ]

A: The molecular formula of this compound is C11H18O4 and its molecular weight is 214.26 g/mol. []

A: this compound is characterized by a 4-methoxy-5,6-dihydro-α-pyrone ring with a 1-hydroxyhexyl substituent at the C-6 position. [, , ]

A: this compound has been characterized using various spectroscopic techniques, including 1H-NMR, 13C-NMR, mass spectrometry (MS), and circular dichroism (CD) spectroscopy. [, , , ]

A: The 4-methoxy-5,6-dihydro-α-pyrone ring and the substituent at the C-6 position in this compound are crucial for its biological activity. Modifications to these structural features can significantly impact its potency and selectivity. [, , , , ]

A: this compound has been reported to act as a gibberellin synergist, enhancing the growth-promoting effects of gibberellins in plants, particularly in rice seedlings. [, , ]

A: Yes, several this compound analogs have been synthesized, including LL-P880β, LL-P880γ, and various other 4-methoxy-5,6-dihydro-α-pyrones with different substituents at the C-6 position. These analogs have shown varying degrees of biological activity, including gibberellin synergism, plant growth regulation, and cytotoxic effects. [, , , ]

ANone: Several total syntheses of this compound and its enantiomers have been reported, employing various strategies such as:

- Asymmetric Mukaiyama aldol reactions using chiral catalysts like Ti(iOPr)4/(S)-BINOL/LiCl. []

- Titanium tetrachloride-mediated aldol condensation of silyl enol ethers with 2-benzyloxyhexanal. [, ]

- Cycloadditive strategies using nitrile oxides and acrylate derivatives. []

- Utilization of dihydroxylated ynones and mercury(II)-catalyzed cyclizations. []

- Sharpless asymmetric dihydroxylation reactions. [, , ]

- Europium(III)-catalyzed cyclocondensation of silyloxy dienes with α-alkoxy aldehydes. [, ]

A: Yes, asymmetric syntheses of this compound have been achieved using methodologies like Sharpless asymmetric dihydroxylation and the utilization of chiral auxiliaries. [, , , , , ]

A: Yes, this compound and its derivatives have been isolated from various other fungi, including Pestalotiopsis microspora, Glomerella cingulata, Penicillium species, and Xylaria species. [, , , , , ]

A: The discovery of this compound and its derivatives in endophytic fungi suggests a potential role for these compounds in the ecological interactions between fungi and their host plants. [, , , ]

A: this compound is one of the many fungal metabolites that can occur naturally in maize kernels. Its presence, along with other metabolites, can be influenced by weather conditions and impact the quality and safety of maize and maize-derived products. []

A: Yes, analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for the detection and quantification of this compound in complex matrices such as maize kernels and fungal cultures. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.